

2-Morpholineacetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Morpholineacetic acid*

Cat. No.: *B069712*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Morpholineacetic acid**, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, synthesis protocols, and its emerging role in the development of novel therapeutics.

Core Properties of 2-Morpholineacetic Acid

2-Morpholineacetic acid, also known as Morphin-4-yl-acetic acid or N-(Carboxymethyl)morpholine, is a versatile building block in synthetic chemistry. Its unique structure, incorporating both a morpholine ring and a carboxylic acid moiety, imparts favorable physicochemical properties for various applications.

Physicochemical and Structural Data

The fundamental properties of **2-Morpholineacetic acid** are summarized in the tables below, providing a quick reference for researchers.

Identifier	Value	Source
CAS Number	3235-69-6	[1]
Molecular Formula	C ₆ H ₁₁ NO ₃	[1] [2]
Molecular Weight	145.16 g/mol	[1] [2]
SMILES	O=C(O)CN1CCOCC1	[1]
InChI	1S/C6H11NO3/c8-6(9)5-7-1-3-10-4-2-7/h1-5H2,(H,8,9)	

Physical Property	Value	Source
Appearance	White to light yellow powder/crystal	
Melting Point	162-164 °C	
Boiling Point	272 °C	
Flash Point	118 °C	
Density	1.202 g/cm ³	
pKa	2.25 ± 0.10 (Predicted)	
Solubility	DMSO (Slightly), Methanol (Slightly)	

The hydrochloride salt of **2-Morpholineacetic acid** is also commercially available and possesses distinct properties.

Identifier	Value	Source
CAS Number	89531-58-8	[3]
Molecular Formula	C ₆ H ₁₂ ClNO ₃	
Molecular Weight	181.62 g/mol	[4]

Synthesis and Experimental Protocols

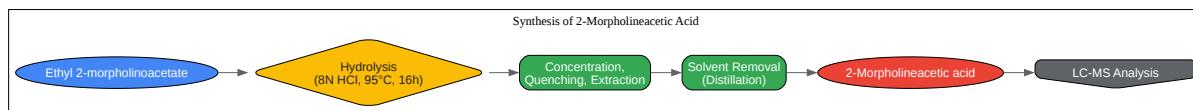
The synthesis of **2-Morpholineacetic acid** is a critical aspect for its application in research and development. A common laboratory-scale synthesis involves the hydrolysis of its corresponding ester.

Protocol: Synthesis of 2-Morpholineacetic Acid via Ester Hydrolysis

This protocol is adapted from established chemical literature.[\[2\]](#)

Objective: To synthesize **2-Morpholineacetic acid** by hydrolyzing Ethyl 2-morpholinoacetate.

Materials:


- Ethyl 2-morpholinoacetate
- 8N Hydrochloric acid (HCl)
- Standard laboratory glassware for reflux and extraction
- Rotary evaporator
- LC-MS for product analysis

Procedure:

- Reaction Setup: Dissolve Ethyl 2-morpholinoacetate (1 g, 5.78 mmol, 1.0 eq.) in 8N HCl in a round-bottom flask equipped with a reflux condenser.
- Heating: Stir the reaction mixture at 95°C for 16 hours.
- Work-up:
 - Upon completion, concentrate the reaction mixture under reduced pressure.
 - Quench the reaction appropriately (details dependent on subsequent extraction protocol).

- Perform an aqueous extraction to isolate the product.
- Isolation: Remove the solvent by distillation to yield the final product, **2-Morpholineacetic acid**.
- Analysis: The product can be analyzed by LC-MS (ESI). The expected calculated mass is 145.16, with a measured mass of 146.3 $[M+H]^+$.[\[2\]](#)

Expected Yield: Approximately 96.3% (0.8 g).[\[2\]](#)

[Click to download full resolution via product page](#)

Synthesis Workflow for **2-Morpholineacetic Acid**.

Applications in Drug Discovery and Development

2-Morpholineacetic acid and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[\[5\]](#)[\[6\]](#) The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles, such as enhancing aqueous solubility and metabolic stability.[\[6\]](#)

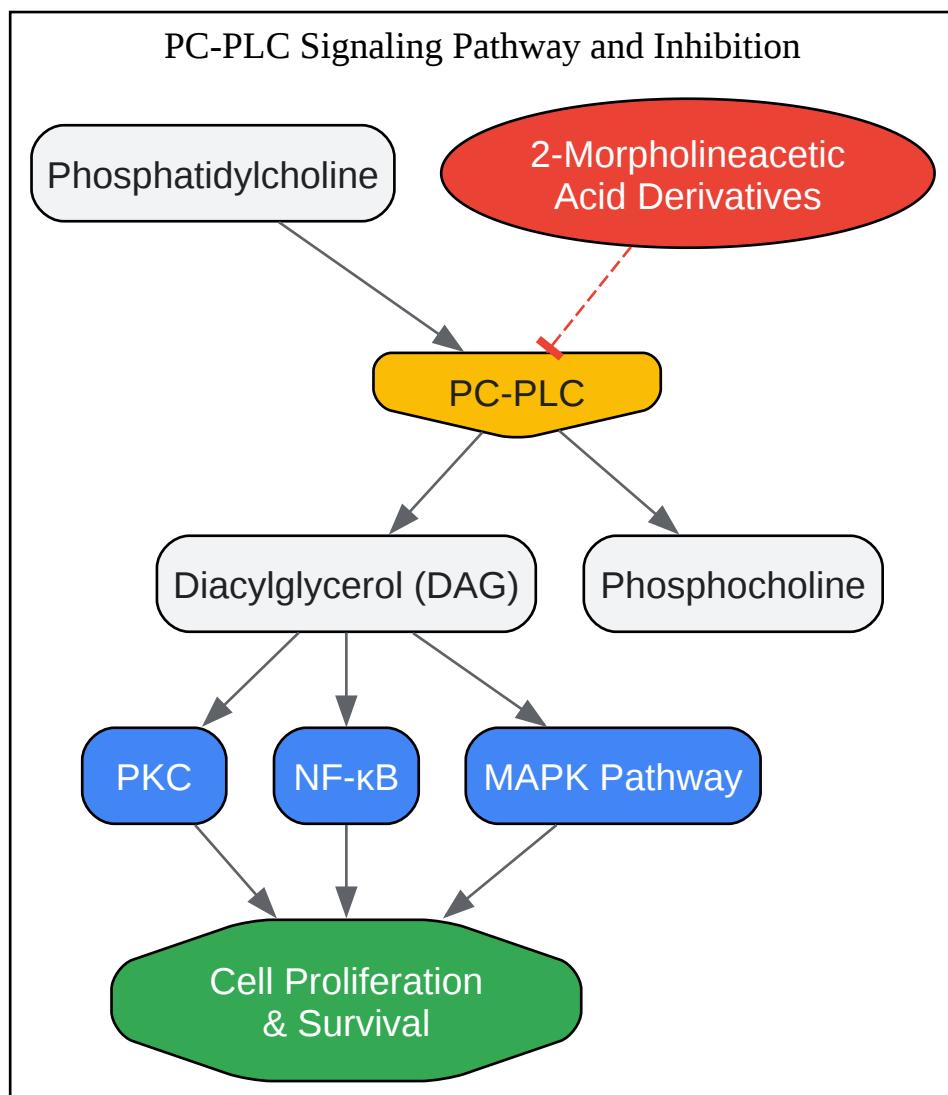
Role as a Pharmaceutical Intermediate

This compound serves as a crucial building block in the creation of various pharmaceuticals. Its applications span across several therapeutic areas:

- Analgesics and Anti-inflammatory Drugs: It is utilized as an intermediate in the synthesis of novel pain-relieving and anti-inflammatory agents.[\[5\]](#)

- Neurological Disorders: Derivatives are being explored for the development of therapeutic agents targeting various neurological conditions.[5][7]
- Anticancer Agents: The morpholine scaffold is a privileged structure in the design of anticancer drugs.[6] Derivatives of 2-morpholinobenzoic acid have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation.[8][9]

Biochemical Research Applications


In biochemical research, **2-Morpholineacetic acid** and its analogs are employed in:

- Enzyme Inhibition Studies: As a scaffold for designing specific enzyme inhibitors.[5]
- Receptor Binding Assays: To understand drug-receptor interactions and inform the design of more potent and selective ligands.[5]

Signaling Pathway Involvement: PC-PLC Inhibition

Recent research has highlighted the potential of 2-morpholine-containing compounds as inhibitors of Phosphatidylcholine-specific phospholipase C (PC-PLC).[9] PC-PLC is an enzyme that hydrolyzes phosphatidylcholine into the second messengers phosphocholine and diacylglycerol (DAG).[8] Overactivity of PC-PLC has been linked to oncogenesis, as DAG can activate downstream signaling pathways that promote cell proliferation, such as Protein Kinase C (PKC), NF-κB, and the Mitogen-Activated Protein Kinase (MAPK) pathway.[8]

By inhibiting PC-PLC, 2-morpholine derivatives can potentially disrupt these oncogenic signaling cascades, leading to reduced cancer cell proliferation and motility.[8]

[Click to download full resolution via product page](#)

Inhibition of the PC-PLC signaling pathway.

Conclusion

2-Morpholineacetic acid is a compound with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined properties and versatile reactivity make it an important tool for researchers and drug development professionals. The ongoing exploration of its derivatives as inhibitors of key signaling pathways, such as the PC-PLC cascade, underscores its importance in the quest for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-morpholinoacetic acid; CAS No.:3235-69-6 [chemshuttle.com]
- 2. MORPHOLIN-4-YL-ACETIC ACID | 3235-69-6 [chemicalbook.com]
- 3. acebiolab.com [acebiolab.com]
- 4. 2-(Morpholin-4-yl)acetic acid hydrochloride | C6H12ClNO3 | CID 17750946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-(Morpholin-3-yl)acetic acid hydrochloride [myskinrecipes.com]
- 8. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Morpholineacetic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b069712#2-morpholineacetic-acid-cas-number-and-properties\]](https://www.benchchem.com/product/b069712#2-morpholineacetic-acid-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com